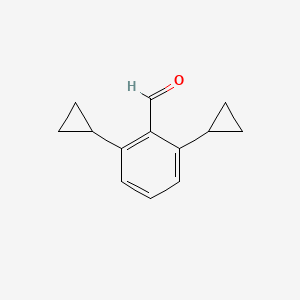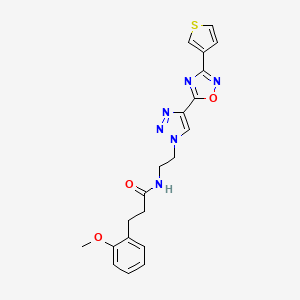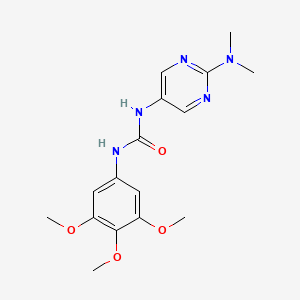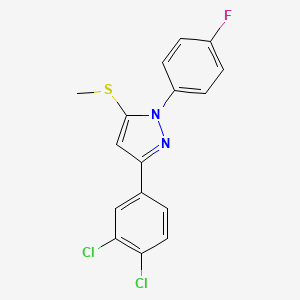
2,6-二环丙基苯甲醛
描述
2,6-Dicyclopropyl-benzaldehyde is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.254. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dicyclopropyl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dicyclopropyl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pt催化的加水环化
- 2-[6-en-1-ynyl]苯甲醛及其类似物,包括2,6-二环丙基苯甲醛,通过Huisgen型[3+2]环加成成功地进行环化,形成四环铂-卡宾配合物。该方法以良好的产率和优异的立体选择性著称,可用于合成法维林等复杂有机化合物(Oh、Lee和Hong,2010)。
光催化转化为苯甲醛
- 通过各种工艺(热、机械、化学)改性的石墨氮化碳(g-C3N4)已被用作将苯甲醇转化为苯甲醛的无金属光催化剂。这突出了在水性介质中一种环保的方法,强调了苯甲醛在绿色化学中的用途(Lima等人,2017)。
苯甲醛的增强生物生产
- 苯甲醛衍生自苯甲醇,使用毕赤酵母生物合成。这项研究证明了使用生物系统生产苯甲醛等有价值的化学品的可行性,苯甲醛在工业上有着广泛的应用(Craig和Daugulis,2013)。
Ti-SBA-15催化剂的氧化性能
- 硫酸化的Ti-SBA-15催化剂在苯甲醇氧化为苯甲醛中的应用是一项重大发现。这项研究表明苯甲醇转化效率提高,增强了苯甲醛的生产,苯甲醛是一种具有广泛应用的化学物质(Sharma、Soni和Dalai,2012)。
苯甲醛生产中的NiFe2O4纳米颗粒
- NiFe2O4纳米颗粒已被用作苯甲醇选择性氧化为苯甲醛的催化剂。这种方法展示了一种高效、环保的方法,具有可回收的潜力(Iraqui、Kashyap和Rashid,2020)。
天然苯甲醛的可持续合成
- 已经开发出一种创新的反应蒸馏工艺来合成天然苯甲醛,这是一种有价值的天然水果风味。这项研究提出了一种更可持续、更具成本效益的苯甲醛生产方法(Li等人,2018)。
作用机制
Target of Action
Benzaldehydes, in general, have been found to disrupt cellular antioxidation systems . They target components such as superoxide dismutases and glutathione reductase , which play crucial roles in maintaining cellular redox homeostasis.
Mode of Action
The mode of action of 2,6-Dicyclopropyl-benzaldehyde is likely through the disruption of cellular antioxidation . Benzaldehydes can interact with their targets, leading to destabilization of cellular redox homeostasis . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
Based on the known targets, it can be inferred that the compound affects pathways related to cellular antioxidation . Disruption of these pathways can lead to downstream effects such as increased oxidative stress within the cell.
Pharmacokinetics
A study has suggested that benzaldehydes can promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, enhancing membrane permeability . This could potentially impact the bioavailability of 2,6-Dicyclopropyl-benzaldehyde.
Result of Action
The molecular and cellular effects of 2,6-Dicyclopropyl-benzaldehyde’s action are likely related to its disruption of cellular antioxidation . This disruption can lead to increased oxidative stress within the cell, potentially affecting various cellular processes and functions. In the context of fungi, this disruption effectively inhibits fungal growth .
属性
IUPAC Name |
2,6-dicyclopropylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-8-13-11(9-4-5-9)2-1-3-12(13)10-6-7-10/h1-3,8-10H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYOQLWMUUEWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C3CC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945543-18-0 | |
| Record name | 2,6-dicyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B3004345.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)
![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)


![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)

![1,1,1-Trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B3004364.png)
